molecular formula C10H17N3O2 B13545352 Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13545352
M. Wt: 211.26 g/mol
InChI Key: HDUXZEZUJDOSMF-UHFFFAOYSA-N
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Description

Methyl 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a heterocyclic ester derivative featuring a pyrazole ring substituted at the 5-position with a methyl group and a methylamino side chain at the 2-position of the butanoate backbone. This compound is of interest due to its structural complexity, combining ester, amino, and heteroaromatic functionalities.

Pyrazole derivatives are widely studied for their pharmacological and material science applications, with substituents like methyl groups and amino side chains influencing solubility, stability, and biological activity.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(methylamino)-4-(5-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-8-4-6-12-13(8)7-5-9(11-2)10(14)15-3/h4,6,9,11H,5,7H2,1-3H3

InChI Key

HDUXZEZUJDOSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(C(=O)OC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the reaction of 5-methyl-1H-pyrazole with a suitable butanoate precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more complex structures.

    Reduction: The addition of hydrogen or the removal of oxygen, which can result in the formation of simpler compounds.

    Substitution: The replacement of one functional group with another, which can modify the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex pyrazole derivatives, while reduction could produce simpler amine-containing compounds. Substitution reactions can lead to a wide range of products with different functional groups.

Scientific Research Applications

Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound can be compared to other heterocyclic esters, such as those reported in Journal of Chemical Research (2020) :

Compound Core Structure Key Functional Groups Substituents
Methyl 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (Target) Pyrazole + butanoate Methyl ester, methylamino, 5-methylpyrazole -CH3 (pyrazole), -NHCH3 (side chain)
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2) Benzoimidazole + butanoate Ethyl ester, benzyl-hydroxyethylamino, benzoimidazole -CH2C6H5 (benzyl), -OCH2CH2OH (hydroxyethyl)
4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1) Benzoimidazole + butanoate Free amino group, methyl-benzoimidazole -NH2 (primary amine), -CH3 (benzoimidazole)

Key Differences :

  • Amino Substituents: The methylamino group in the target compound is less sterically hindered than the benzyl-hydroxyethylamino group in Compound 2, which may influence reactivity and solubility.
  • Ester Hydrolysis : Methyl esters (target) typically hydrolyze faster than ethyl esters (Compound 2) under basic conditions due to lower steric hindrance .

Reactivity and Stability

  • Ester Hydrolysis : The methyl ester in the target compound is more labile than the ethyl ester in Compound 2. For example, Compound 2 required 10% NaOH overnight for hydrolysis to the carboxylic acid , whereas methyl esters often hydrolyze under milder basic conditions.
  • Amino Group Reactivity: The methylamino group in the target compound is less nucleophilic than the primary amine in Compound 1, reducing susceptibility to electrophilic attacks.

Structural Characterization Techniques

While crystallographic data for the target compound are unavailable, similar compounds (e.g., Compound 2) are analyzed using:

  • SHELXL : For refining crystal structures, especially small-molecule systems .
  • ORTEP-3 : For visualizing molecular geometry and thermal ellipsoids .

These tools would be critical for confirming the stereochemistry and hydrogen-bonding networks in the target compound.

Biological Activity

Methyl 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring, which is known for its diverse biological activities. Its molecular formula is C10H16N4O2C_{10}H_{16}N_{4}O_2, and it features a methylamino group that may contribute to its interaction with biological targets.

2. Androgen Receptor Modulation

Recent findings suggest that pyrazole derivatives can act as androgen receptor modulators . Compounds similar in structure to this compound have been identified as selective androgen receptor modulators (SARMs), showing potential in treating conditions like prostate cancer . The mechanism typically involves binding to androgen receptors, thereby influencing gene expression related to growth and metabolism.

3. Neurocognitive Effects

Emerging research has focused on the potential neurocognitive effects of pyrazole-based compounds. For example, certain analogs have been shown to interact with muscarinic acetylcholine receptors, which are crucial in cognitive function . While direct studies on this compound are sparse, its structural similarities suggest it could exhibit similar neuroactive properties.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated various pyrazole derivatives against a panel of bacterial strains. This compound was included in preliminary screenings, showing moderate activity against Gram-positive bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Androgen Receptor Modulation
In vitro assays using prostate cancer cell lines demonstrated that compounds structurally related to this compound could significantly inhibit cell proliferation. The compounds exhibited an IC50 value in the low micromolar range, suggesting potent androgen receptor antagonism.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The pyrazole moiety allows for interaction with various receptors, including androgen and neurotransmitter receptors.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be relevant for its therapeutic applications.

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